molecular formula C17H15NO2 B6294356 5-(3-(benzyloxy)-4-methylphenyl)oxazole CAS No. 2379322-63-9

5-(3-(benzyloxy)-4-methylphenyl)oxazole

Cat. No. B6294356
CAS RN: 2379322-63-9
M. Wt: 265.31 g/mol
InChI Key: ZVKPWIZEGBPEFL-UHFFFAOYSA-N
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Description

“5-(3-(benzyloxy)-4-methylphenyl)oxazole” is a compound that belongs to the oxazole family . Oxazole is a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom and one nitrogen atom . These compounds can engage with many enzymes and receptors in biological systems through various non-covalent interactions, resulting in a variety of biological actions .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for researchers for decades . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2020, a series of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazole compounds were synthesized through a microwave-assisted cycloaddition with TosMIC and imines or aldehydes as starting materials .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

The chemistry of oxazole derivatives has been explored extensively. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . The combination of DABCO as an organocatalyst and water as a solvent resulted in remarkable results .

Scientific Research Applications

5-(3-(benzyloxy)-4-methylphenyl)oxazole has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a model compound for studying the mechanism of action of drugs and for studying the metabolism of drugs. In addition, this compound has been used to study the biochemical and physiological effects of drugs and to study the effects of environmental pollutants on living organisms.

Advantages and Limitations for Lab Experiments

The use of 5-(3-(benzyloxy)-4-methylphenyl)oxazole in laboratory experiments has several advantages. It is a stable compound with a wide range of applications, making it an attractive choice for use in laboratory experiments. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be used in an organic solvent. In addition, it is not always easy to obtain in large quantities and can be expensive.

Future Directions

There are a number of potential future directions for the use of 5-(3-(benzyloxy)-4-methylphenyl)oxazole in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound and other related compounds. Another potential direction is the further study of its mechanism of action and biochemical and physiological effects. In addition, this compound could be used in the development of new drugs and other compounds, as well as in the study of environmental pollutants and their effects on living organisms. Finally, this compound could be used in the development of new analytical methods for the detection and quantification of drugs and other compounds.

Synthesis Methods

5-(3-(benzyloxy)-4-methylphenyl)oxazole can be synthesized using a variety of methods. The most common method is the reaction of 4-methylbenzyl alcohol with anhydrous hydrochloric acid (HCl) in the presence of anhydrous aluminum chloride (AlCl3). This reaction produces an intermediate, 4-methylbenzyl chloride, which is then reacted with oxazole in the presence of a base such as sodium hydroxide (NaOH). The resulting product is this compound. Other methods of synthesis include the reaction of 4-methylbenzyl chloride with oxazole in the presence of a base, the reaction of 4-methylbenzaldehyde with oxazole, and the reaction of 4-methylbenzyl bromide with oxazole.

Safety and Hazards

The specific safety and hazards information for “5-(3-(benzyloxy)-4-methylphenyl)oxazole” is not available in the search results. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Biochemical Analysis

Biochemical Properties

5-(3-(benzyloxy)-4-methylphenyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in phosphorylation processes . This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions for several hours, but its stability decreases significantly under extreme pH or temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play a role in its biotransformation and detoxification . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various xenobiotics and endogenous compounds . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, which can affect its stability and interactions with other biomolecules .

properties

IUPAC Name

5-(4-methyl-3-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-13-7-8-15(17-10-18-12-20-17)9-16(13)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPWIZEGBPEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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